

Application Notes and Protocols: Aurora Kinase Inhibitors in Combination with Taxanes

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Compound of Interest

Compound Name: *Aurora kinase inhibitor-11*

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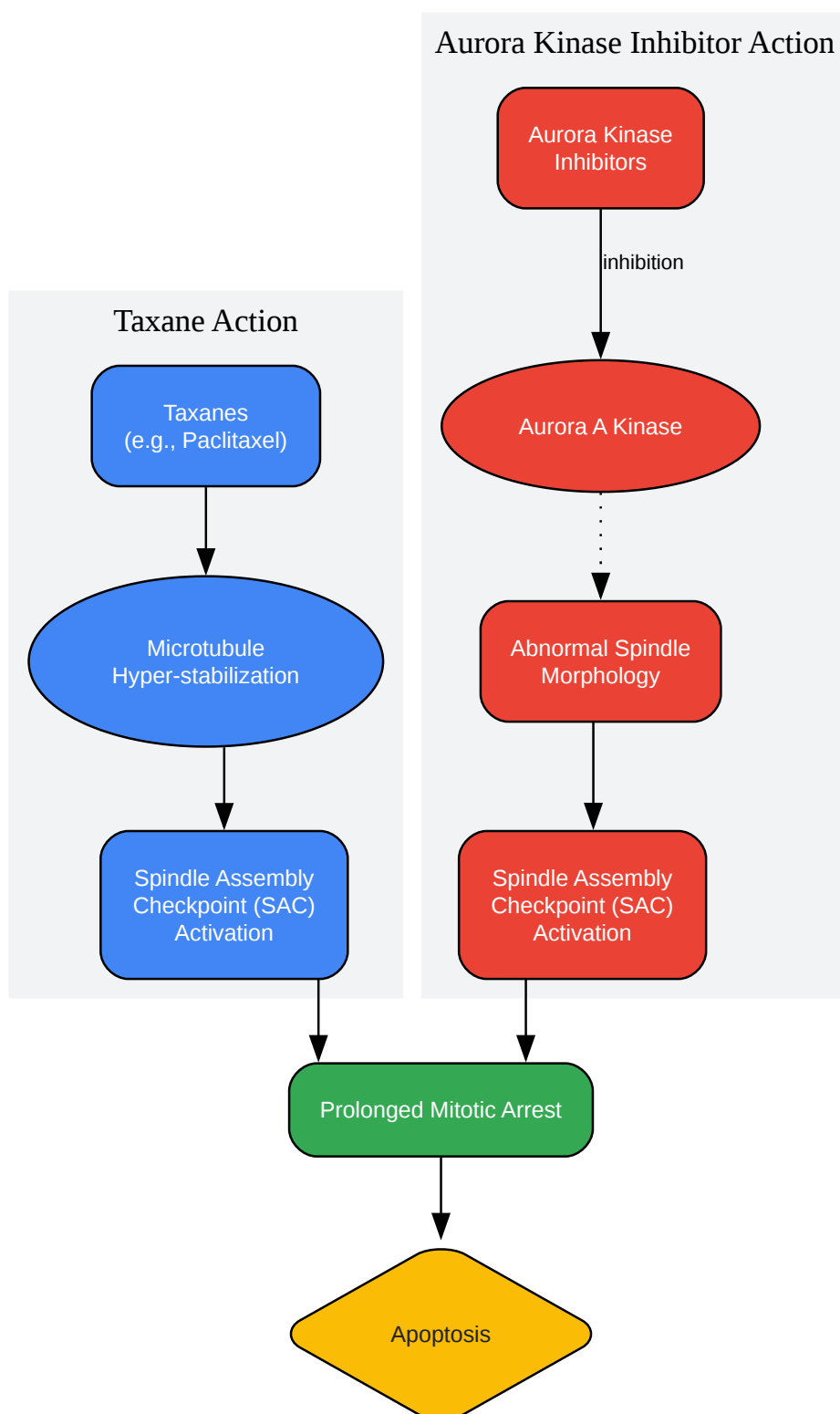
Introduction

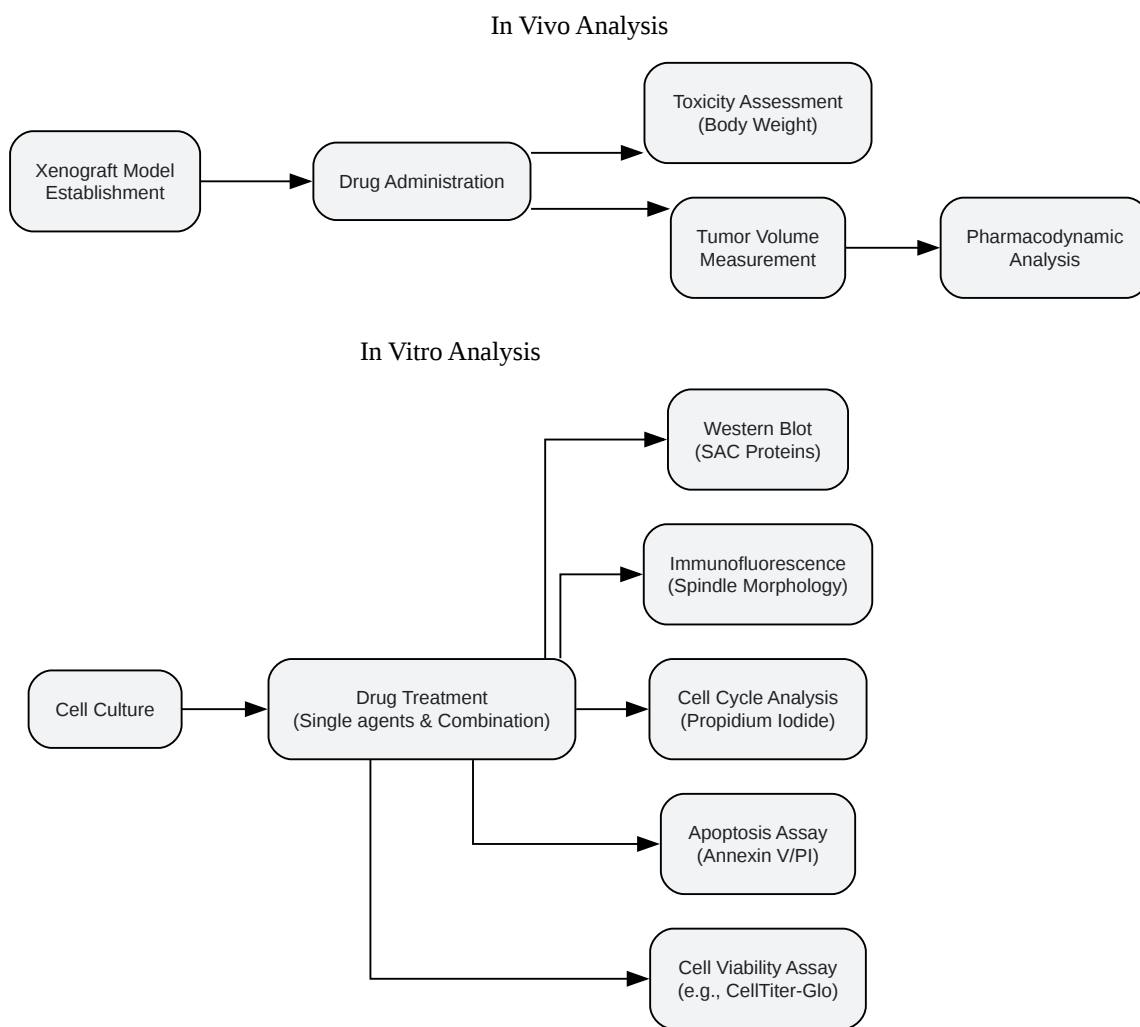
The combination of Aurora kinase inhibitors and taxanes represents a promising therapeutic strategy in oncology. Taxanes, such as paclitaxel and docetaxel, are potent anti-mitotic agents that stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many cancers, often correlating with poor prognosis.[2][3] Inhibition of Aurora kinases, particularly Aurora A, can disrupt spindle formation and the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and cell death.[1] Preclinical and clinical studies have demonstrated that combining Aurora kinase inhibitors with taxanes can result in synergistic anti-tumor activity, even in taxane-resistant models.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating this combination therapy.

Mechanism of Synergistic Action

The synergistic effect of combining Aurora kinase inhibitors with taxanes is primarily attributed to their complementary mechanisms of action on the mitotic process. Taxanes hyper-stabilize microtubules, which activates the spindle assembly checkpoint (SAC) and causes a prolonged mitotic arrest.[1] Aurora A kinase is essential for proper centrosome function and bipolar spindle assembly.[1][6] Inhibition of Aurora A leads to abnormal spindle morphology, which also activates the SAC.[1] By targeting two different critical aspects of mitosis, the combination can

lead to a more profound and sustained mitotic arrest, ultimately tipping the balance towards apoptotic cell death. Furthermore, some Aurora kinase inhibitors have been shown to be effective in tumor models resistant to taxanes, suggesting they may overcome certain resistance mechanisms.[2]





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